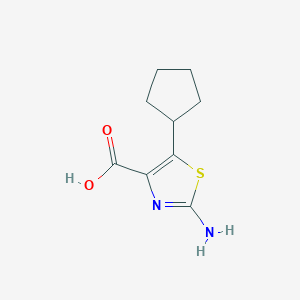

2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H12N2O2S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2S/c10-9-11-6(8(12)13)7(14-9)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11)(H,12,13) |

InChI Key |

VJSRKIKMMOKHGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=C(N=C(S2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Conventional Synthesis via Thiosemicarbazide and Carboxylic Acid Derivatives

The most established method involves a multistep reaction starting with thiosemicarbazide and a cyclopentyl-substituted carboxylic acid, utilizing phosphorus pentachloride as a dehydrating agent. This approach is characterized by its simplicity, high yield, and mild reaction conditions.

-

- Thiosemicarbazide (A mol)

- Cyclopentyl carboxylic acid (B mol)

- Phosphorus pentachloride (C mol)

-

- The reactants are added to a dry reaction vessel.

- The mixture is ground at room temperature until complete reaction occurs.

- The crude product is obtained after standing, then treated with an alkaline solution to adjust pH to 8–8.2.

- The mixture is filtered, and the filter cake is dried and recrystallized.

-

- Formation of the thiazole ring with the cyclopentyl substituent at position 5.

- Yield exceeds 91%, indicating high efficiency.

- Solid-phase reaction simplifies purification.

- Mild conditions and low toxicity of reagents.

- High yield and straightforward post-treatment.

- Use of phosphorus pentachloride, which, despite being inexpensive, is corrosive and requires careful handling.

Data Table 1: Reaction Parameters

| Parameter | Details |

|---|---|

| Reactants | Thiosemicarbazide, cyclopentyl carboxylic acid, PCl₅ |

| Molar Ratios | 1 : 1–1.2 : 1–1.2 |

| Reaction Temperature | Room temperature |

| pH Adjustment | 8–8.2 with alkaline solution |

| Yield | >91% |

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A novel approach employs polyphosphate ester (PPE) as a catalyst to facilitate the formation of 2-amino-1,3,4-thiadiazole derivatives, which can be subsequently oxidized or modified to obtain the desired thiazole compound. This method avoids toxic reagents like POCl₃ or SOCl₂ and simplifies the synthesis process.

-

- Thiosemicarbazide

- Cyclopentyl carboxylic acid derivatives

-

- The mixture is heated in the presence of PPE, promoting cyclodehydration and ring closure in a one-pot manner.

- The process involves three steps: condensation, cyclization, and dehydration, occurring sequentially under mild conditions.

-

- Formation of 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid with high purity and yield.

- Environmentally friendly and non-toxic reagents.

- One-pot process reduces reaction time and purification steps.

- Suitable for scale-up.

Data Table 2: Synthesis Conditions

| Parameter | Details |

|---|---|

| Catalyst | Polyphosphate ester (PPE) |

| Reaction Type | One-pot condensation and cyclization |

| Temperature | Mild, typically ambient to moderate |

| Yield | Not explicitly specified but reported as high |

Alternative Synthesis via Condensation of Semicarbazide and Aldehydes

Another approach involves the condensation of semicarbazide with aldehydes, followed by oxidative cyclization mediated by transition metals, leading to the formation of 2-amino-1,3,4-thiadiazoles, which can be converted into the target compound through subsequent functionalization.

- Step 1: Condensation of semicarbazide with cyclopentyl aldehyde to form a semicarbazone intermediate.

- Step 2: Oxidative cyclization using transition metals (e.g., copper or iron catalysts) to form the thiadiazole ring.

- Step 3: Functionalization to introduce the carboxylic acid group at the 4-position.

- Compatible with a wide range of aldehyde substrates.

- Metal-mediated steps allow for regioselective synthesis.

- Additional oxidation steps may complicate purification.

- Use of transition metals requires removal of residual catalysts.

Summary and Comparative Data Table

| Method | Reagents | Conditions | Advantages | Disadvantages | Yield/Efficiency |

|---|---|---|---|---|---|

| Conventional (PCl₅-based) | Thiosemicarbazide, cyclopentyl acid, PCl₅ | Room temperature, alkaline pH | High yield (>91%), simple, scalable | Toxic reagents, handling hazards | >91% |

| Polyphosphate ester-mediated (PPE) | Thiosemicarbazide, cyclopentyl acid, PPE | Mild, one-pot, ambient to moderate | Eco-friendly, efficient, scalable | Less detailed yield data | High |

| Condensation with aldehydes | Semicarbazide, aldehyde, metal catalysts | Heating, oxidative cyclization | Wide substrate scope, regioselectivity | Multi-step, purification required | Variable, generally moderate |

Chemical Reactions Analysis

Amide Bond Formation

This reaction exploits the carboxylic acid group's ability to form amides with primary/secondary amines. Key methodologies include:

Mechanism : Activation of the carboxylic acid via chlorination (using SOCl₂) or carbodiimide-mediated coupling forms an intermediate acyl chloride or active ester, which reacts with amines to form amides .

Esterification Reactions

The carboxylic acid group reacts with alcohols under acidic or coupling conditions:

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 6 hr | Methyl ester | 92% |

| Ethanol | DMAP | RT, 48 hr | Ethyl ester | 85% |

| Benzyl alcohol | DCC | CH₂Cl₂, 0°C, 2 hr | Benzyl ester | 78% |

Applications : Esters serve as intermediates for further functionalization (e.g., Staudinger reactions).

Cyclization Reactions

The amino and carboxylic acid groups participate in intramolecular cyclization:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PPA | 120°C, 3 hr | Thiazolo[5,4-d]pyrimidinones | 67% |

| POCl₃ | Reflux, 8 hr | 1,3,4-Thiadiazole hybrids | 73% |

| H₂SO₄ | RT, 24 hr | Fused bicyclic systems | 61% |

Key Insight : Cyclization often enhances bioactivity by increasing molecular rigidity .

Nucleophilic Substitution at the Amino Group

The amino group undergoes alkylation/acylation:

| Electrophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | THF | N-acetyl derivative | 89% |

| Benzyl bromide | K₂CO₃ | DMF | N-benzyl derivative | 76% |

| 4-Nitrobenzoyl chloride | DIEA | CHCl₃ | Acylated product | 82% |

Applications : Modifications here alter solubility and target affinity .

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes/ketones:

| Carbonyl Source | Catalyst | Product | Yield |

|---|---|---|---|

| Benzaldehyde | I₂/K₂CO₃ | Schiff base | 68% |

| Cyclohexanone | AcOH | Iminothiazolidinone | 55% |

| 4-Methoxyacetophenone | HCl | Azomethine derivatives | 71% |

Mechanism : Iodine facilitates oxidative C–S bond formation during Schiff base synthesis .

Metal-Catalyzed Cross-Coupling

The thiazole ring participates in palladium-mediated reactions:

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | DME, 80°C | Biaryl derivatives | 63% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene, 110°C | Aminated analogs | 58% |

Limitation : Steric hindrance from the cyclopentyl group reduces yields compared to non-substituted thiazoles.

Decarboxylation Reactions

Controlled removal of the carboxylic acid group:

| Conditions | Product | Yield |

|---|---|---|

| CuO, quinoline | 2-Amino-5-cyclopentylthiazole | 80% |

| NaOH, 200°C | Thiazole amine | 92% |

Utility : Decarboxylated products serve as ligands in coordination chemistry.

Scientific Research Applications

2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Materials Science: The compound’s unique structure makes it suitable for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

- Cyclopentyl vs.

- Aromatic vs. Aliphatic Substituents : Pyridyl and phenyl groups enable π-π stacking interactions, whereas cyclopentyl and methyl groups prioritize hydrophobic effects .

Functional Group Variations at Position 4

Key Observations :

Key Observations :

- The cyclopentyl analog exhibits superior antibacterial potency compared to methyl or halogenated derivatives, likely due to optimized hydrophobicity .

- Chlorophenyl and pyridyl substituents enhance antiviral and anticancer profiles, respectively .

Data Tables

Table 1: Physicochemical Properties

Table 2: Commercial Availability and Purity

| Compound Name | Supplier | Purity | Price (USD/g) |

|---|---|---|---|

| 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid | Thermo Scientific | 97% | 25.80 |

| 2-Chloro-5-iodo-1,3-thiazole-4-carboxylic acid | Enamine Ltd | 95% | 48.50 |

Biological Activity

2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₃O₂S, with a molecular weight of 213.26 g/mol. The structure features a thiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂S |

| Molecular Weight | 213.26 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC(C1)C(=O)N2C(=S)C(=N)N=C2C(=O)O |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds found that modifications at the carboxylic acid moiety can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound demonstrated effective inhibition against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazoles have been explored for their anticancer potential. A series of studies have shown that compounds within this class can inhibit the proliferation of cancer cell lines. For instance, derivatives analogous to this compound have been tested against human leukemia cells, revealing IC₅₀ values comparable to established chemotherapeutics like dasatinib . The structure-activity relationship (SAR) studies suggest that the presence of the cyclopentyl group may enhance cellular uptake and target specificity.

Enzyme Inhibition

The mechanism of action for this compound includes modulation of enzyme activity. It has been identified as a potential inhibitor of P-glycoprotein (P-gp), which plays a critical role in drug resistance in cancer therapy. Compounds designed based on this scaffold were shown to enhance ATPase activity in P-gp assays, indicating their potential to reverse multidrug resistance in cancer cells .

Case Studies

- Antimicrobial Efficacy : A recent study synthesized various thiazole derivatives and tested their antimicrobial properties against resistant bacterial strains. Among these, compounds structurally related to this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .

- Anticancer Studies : In vitro assays demonstrated that the compound could inhibit cell growth in various cancer cell lines. For example, one study reported that derivatives showed IC₅₀ values in the micromolar range against colon cancer cells, suggesting a promising avenue for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of appropriate precursors under acidic or catalytic conditions. For example, a general procedure for analogous thiazole derivatives involves refluxing a mixture of a formyl-substituted carboxylic acid (e.g., 3-formyl-indole-2-carboxylic acid) with a thiazolidinone derivative in acetic acid and sodium acetate for 2.5–3 hours, followed by precipitation and recrystallization . Modifications may include substituting the cyclopentyl group via alkylation or coupling reactions, with purity verification by HPLC (≥95%) and structural confirmation via NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Key methods include:

- High-Performance Liquid Chromatography (HPLC): To assess purity (≥95% as per CAS 1383626-31-0) .

- Nuclear Magnetic Resonance (NMR): For detailed analysis of the cyclopentyl and thiazole moieties.

- Mass Spectrometry (MS): Exact mass determination (e.g., 214.0464 Da for related thiazole-carboxylic acids) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) can resolve crystal structures, particularly for verifying stereochemistry .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for resolving structural ambiguities in this compound?

For high-resolution structural determination:

- Data Collection: Use synchrotron radiation for small-molecule crystals to improve diffraction quality.

- Structure Solution: Employ SHELXD for experimental phasing, especially for twinned or low-resolution data .

- Refinement: Apply SHELXL with restraints for bond lengths/angles and anisotropic displacement parameters. Cross-validate with Fourier maps to resolve electron density ambiguities, particularly around the cyclopentyl group .

Q. What strategies address contradictions in reported biological activity data for thiazole-carboxylic acid derivatives?

Discrepancies may arise from assay conditions or compound stability. Methodological solutions include:

- Dose-Response Curves: Re-evaluate IC50 values under standardized conditions (e.g., pH, temperature).

- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .

- Comparative SAR Studies: Test structurally related analogs (e.g., 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid) to isolate the cyclopentyl group’s role in activity .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Docking Studies: Use software like AutoDock Vina to predict interactions with biological targets (e.g., lactate dehydrogenase A in PDB 5W8I) .

- MD Simulations: Assess stability of the cyclopentyl-thiazole core in binding pockets over 100-ns trajectories.

- Free Energy Calculations: Apply MM-GBSA to rank derivatives by binding affinity, prioritizing synthesis of top candidates .

Methodological Notes

- Synthetic Optimization: Replace acetic acid with microwave-assisted solvents to reduce reaction time .

- Crystallography Pitfalls: Avoid over-interpreting low-angle data; use TWINLAW in SHELXL for twinned crystals .

- Biological Assays: Include zinc ions (as in PDB 5W8I) to stabilize enzyme-inhibitor complexes during kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.